

# Application Notes and Protocols for Cell Migration and Invasion Assays with SIAIS164018

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## Compound of Interest

Compound Name: SIAIS164018

Cat. No.: B12405786

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### Introduction

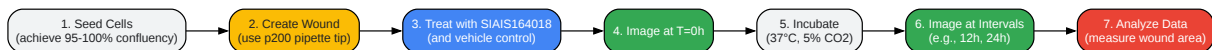
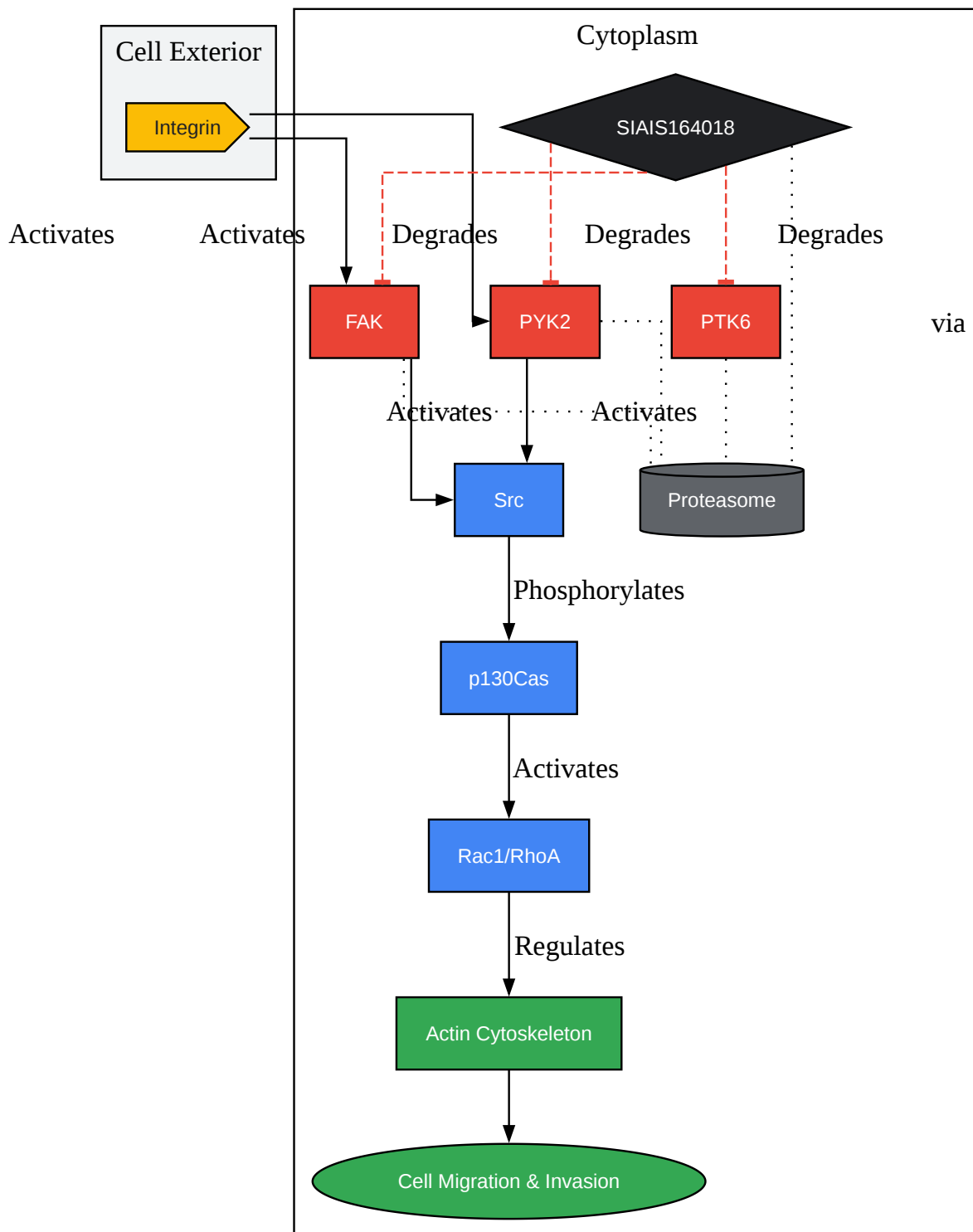
**SIAIS164018** is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of key oncogenic proteins. As a derivative of Brigatinib, **SIAIS164018** not only targets Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) but also effectively degrades several oncoproteins implicated in cancer metastasis, including Focal Adhesion Kinase (FAK), Proline-rich tyrosine kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6)[1][2][3][4]. This unique degradation profile makes **SIAIS164018** a valuable tool for investigating and inhibiting cancer cell migration and invasion, critical processes in tumor metastasis. These application notes provide detailed protocols for assessing the inhibitory effects of **SIAIS164018** on cell migration and invasion, specifically in Calu-1 (non-small cell lung cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, where its activity has been documented[1][2].

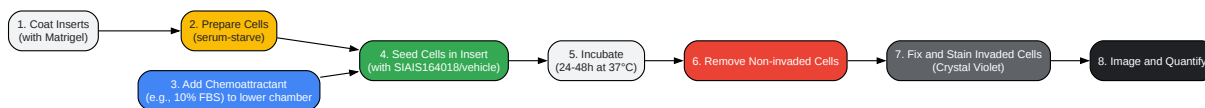
### Mechanism of Action: Inhibition of Metastasis-Related Oncoproteins

Cell migration and invasion are complex processes orchestrated by intricate signaling networks that control cytoskeletal dynamics. FAK and PYK2 are non-receptor tyrosine kinases that act as central regulators in these pathways. Upon activation by integrin clustering at sites of cell-matrix adhesion, FAK and PYK2 recruit and activate Src family kinases. This complex then

phosphorylates a multitude of downstream substrates, including p130Cas, which in turn activates small GTPases like Rac1 and RhoA. The activation of these GTPases is critical for promoting the formation of lamellipodia and stress fibers, driving cell motility and invasion.

**SIAIS164018** exerts its anti-migratory and anti-invasive effects by hijacking the ubiquitin-proteasome system to induce the degradation of FAK, PYK2, and PTK6[1][2]. By eliminating these crucial signaling nodes, **SIAIS164018** effectively dismantles the machinery required for cell movement, thereby inhibiting the metastatic potential of cancer cells.





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## References

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